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Compound of Interest

Compound Name: 3-Formyl Nevirapine

Cat. No.: B141980 Get Quote

Introduction

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the

treatment of HIV-1 infection. As with any active pharmaceutical ingredient (API), ensuring the

purity and quality of Nevirapine is critical for its safety and efficacy. Pharmaceutical quality

control involves the identification and quantification of impurities that may arise during the

synthesis of the drug substance or through degradation. 3-Formyl Nevirapine (chemical

name: 11-Cyclopropyl-6,11-dihydro-4-methyl-6-oxo-5H-dipyrido[3,2-b:2',3'-e][1][2]diazepine-3-

carboxaldehyde) is a known process-related impurity of Nevirapine. Its presence in the final

drug product must be monitored and controlled within acceptable limits as defined by

regulatory bodies. These application notes provide a detailed protocol for the quality control of

3-Formyl Nevirapine in Nevirapine drug substance using High-Performance Liquid

Chromatography (HPLC).

Physicochemical Properties of 3-Formyl Nevirapine
A summary of the key physicochemical properties of 3-Formyl Nevirapine is presented in the

table below.
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Property Value

Chemical Name

11-Cyclopropyl-6,11-dihydro-4-methyl-6-oxo-

5H-dipyrido[3,2-b:2',3'-e][1][2]diazepine-3-

carboxaldehyde

Molecular Formula C₁₆H₁₄N₄O₂[3]

Molecular Weight 294.31 g/mol [3]

CAS Number 174532-77-5[3]

Appearance Off-white to pale yellow solid

Solubility Soluble in Methanol, DMSO[3]

Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Method for the Determination of 3-Formyl Nevirapine
This protocol describes a reversed-phase HPLC method for the separation and quantification

of 3-Formyl Nevirapine from Nevirapine and other related substances.

1. Instrumentation and Materials

HPLC system with a UV detector

C18 analytical column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)

Analytical balance

Volumetric flasks and pipettes

HPLC grade acetonitrile, methanol, and water

Sodium perchlorate

Perchloric acid
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2. Preparation of Solutions

Mobile Phase: Prepare a mixture of acetonitrile and sodium perchlorate buffer (pH 4.8) in a

20:80 (v/v) ratio.[4] The pH of the buffer should be adjusted with perchloric acid.[4] Filter the

mobile phase through a 0.45 µm membrane filter before use.

Diluent: The mobile phase can be used as the diluent.

Standard Stock Solution of Nevirapine: Accurately weigh and dissolve about 10 mg of

Nevirapine reference standard in 100 mL of acetonitrile to obtain a concentration of 100

µg/mL.[5]

Standard Stock Solution of 3-Formyl Nevirapine: Accurately weigh and dissolve about 10

mg of 3-Formyl Nevirapine reference standard in 100 mL of methanol. Further dilute with

the mobile phase to obtain a suitable concentration for system suitability and spiking studies.

Sample Solution: Accurately weigh about 50 mg of the Nevirapine API sample and dissolve it

in 100 mL of acetonitrile to get a concentration of 500 µg/mL.[5]

3. Chromatographic Conditions

Parameter Condition

Column Kromasil C18 (150 mm x 4.6 mm, 3.5 µm)[5]

Mobile Phase
Acetonitrile : Sodium Perchlorate Buffer (pH 4.8)

(20:80, v/v)[4]

Flow Rate 1.0 mL/min[5]

Column Temperature Ambient[5]

Detection Wavelength 220 nm[5]

Injection Volume 20 µL[5]

4. System Suitability
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Before sample analysis, perform a system suitability test to ensure the chromatographic system

is performing adequately. Inject the standard solution containing Nevirapine and 3-Formyl
Nevirapine. The system is deemed suitable if the resolution between the Nevirapine and 3-
Formyl Nevirapine peaks is greater than 2.0, and the tailing factor for the Nevirapine peak is

not more than 2.0.[4]

5. Data Analysis and Quantification

Inject the sample solution and record the chromatogram. Identify the peaks of Nevirapine and

3-Formyl Nevirapine based on their retention times obtained from the injection of the standard

solutions. The amount of 3-Formyl Nevirapine in the sample can be calculated using the

external standard method.

Data Presentation
The following table summarizes representative quantitative data that could be obtained from

the HPLC analysis. Please note that the retention time for 3-Formyl Nevirapine is an

illustrative value, as specific public data is limited.

Compound
Retention Time
(min)

Area (mAU*s)
Concentration
(µg/mL)

% Area

Nevirapine 5.5 15000 500 99.8

3-Formyl

Nevirapine
~4.2 30 1.0 0.2

Impurity A (USP) 7.8[4] 15 0.5 0.1

Impurity B (USP) 3.4[4] 15 0.5 0.1

Mandatory Visualizations
Diagram of Quality Control Workflow for Nevirapine
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Caption: A flowchart illustrating the key steps in the quality control analysis of Nevirapine and

its impurities using HPLC.
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Caption: A diagram showing 3-Formyl Nevirapine as a process-related impurity formed during

the synthesis of Nevirapine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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